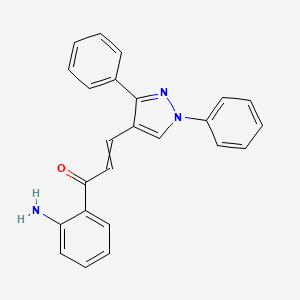
1-(2-Aminophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Aminophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the synthesis may involve similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(2-Aminophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(2-Aminophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
Chalcone: The parent compound of the chalcone family.
Flavonoids: Structurally related compounds with similar biological activities.
Pyrazoles: Compounds containing the pyrazole ring, known for their diverse pharmacological properties.
Uniqueness
1-(2-Aminophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one is unique due to its specific substitution pattern and the presence of both amino and pyrazole groups. This combination imparts distinct chemical reactivity and biological activity compared to other chalcones and related compounds.
特性
CAS番号 |
917980-77-9 |
|---|---|
分子式 |
C24H19N3O |
分子量 |
365.4 g/mol |
IUPAC名 |
1-(2-aminophenyl)-3-(1,3-diphenylpyrazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C24H19N3O/c25-22-14-8-7-13-21(22)23(28)16-15-19-17-27(20-11-5-2-6-12-20)26-24(19)18-9-3-1-4-10-18/h1-17H,25H2 |
InChIキー |
WMIWWAUAWWXKCV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)C3=CC=CC=C3N)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


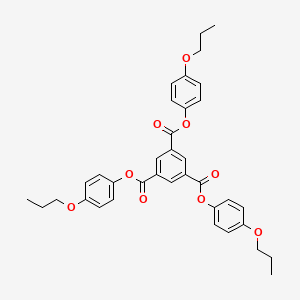
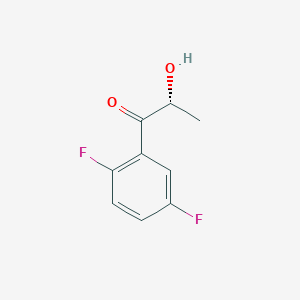

![N-(2,4-Difluorophenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea](/img/structure/B14184643.png)

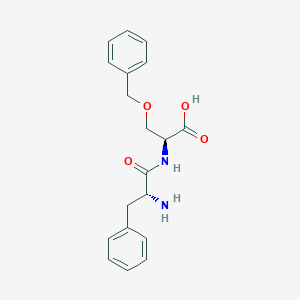
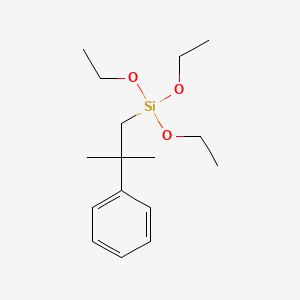

![4-[(4-tert-Butylphenyl)methyl]-2,6-dimethylmorpholine](/img/structure/B14184668.png)


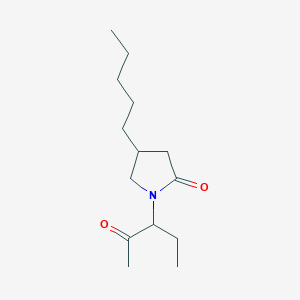
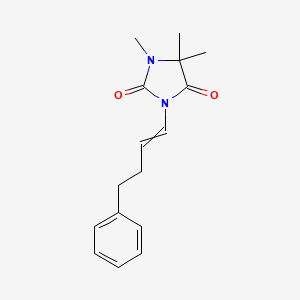
![Methanone, (4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-](/img/structure/B14184703.png)
